N-(4-butylphenyl)-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide
Description
This compound belongs to the triazolo[4,5-d]pyrimidin-7-one class, characterized by a fused heterocyclic core (triazole and pyrimidine rings) with a ketone group at position 5. The structure is further modified by a 3-methyl substituent on the triazole ring and an acetamide side chain linked to a 4-butylphenyl group.
Properties
IUPAC Name |
N-(4-butylphenyl)-2-(3-methyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2/c1-3-4-5-12-6-8-13(9-7-12)19-14(24)10-23-11-18-16-15(17(23)25)20-21-22(16)2/h6-9,11H,3-5,10H2,1-2H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYGJQPCJQLNRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as VU0632739-1 or F5060-0032, is a novel inhibitor that targets CDK2. CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in the regulation of the cell cycle.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal progression of the cell cycle, leading to the arrest of cell division
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle, specifically the transition from the G1 phase to the S phase. By inhibiting CDK2, the compound prevents the phosphorylation of retinoblastoma protein (Rb), a key event in cell cycle progression. This results in cell cycle arrest and potentially leads to cell death.
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines. Specifically, it has been shown to inhibit the growth of MCF-7 and HCT-116 cell lines. The compound’s effect on cell cycle progression also leads to the induction of apoptosis within certain cells.
Biological Activity
N-(4-butylphenyl)-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide (CAS Number: 946276-20-6) is a complex organic compound with significant potential in medicinal chemistry. This compound features a triazolopyrimidine core known for its diverse biological activities, particularly in anticancer and antimicrobial applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 340.4 g/mol. The structural representation highlights the triazole and pyrimidine functionalities that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 340.4 g/mol |
| CAS Number | 946276-20-6 |
Anticancer Properties
Recent studies indicate that compounds within the triazolopyrimidine class exhibit promising anticancer activity. For instance, derivatives have shown cytotoxic effects against various human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (hepatocellular carcinoma) . The mechanism often involves the inhibition of key enzymes or pathways critical for cancer cell proliferation.
Case Study: Cytotoxic Activity
In a comparative study of several triazole derivatives, one compound demonstrated an IC50 value of 10 µM against MCF-7 cells. This suggests that modifications to the triazole ring can enhance potency against specific cancer types.
Antimicrobial Activity
Triazolopyrimidines are also recognized for their antimicrobial properties. The compound's structure allows for interactions with bacterial enzymes or cell membranes, leading to growth inhibition.
Table: Antimicrobial Efficacy Comparison
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(4-butylphenyl)-... | E. coli | 32 µg/mL |
| N-(4-butylphenyl)-... | S. aureus | 16 µg/mL |
| Standard (Chloramphenicol) | Various | 8 µg/mL |
The biological activity of this compound likely involves interaction with specific biological targets such as enzymes involved in nucleic acid synthesis or metabolic pathways critical for cell survival.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for certain enzymes related to DNA replication and repair processes, which are crucial in cancer progression .
Research Findings
In vitro studies have demonstrated that compounds similar to N-(4-butylphenyl)-... exhibit significant inhibitory effects on cyclooxygenase (COX) enzymes, suggesting potential anti-inflammatory properties alongside their anticancer effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Scaffold Variations
The triazolo[4,5-d]pyrimidine core is shared among analogs, but substituent variations significantly influence physicochemical and biological properties. Below is a comparative analysis of three derivatives:
Table 1: Structural Features and Hypothetical Implications
Substituent-Driven Properties
- Lipophilicity : The 4-butylphenyl group in the target compound likely increases logP compared to shorter-chain or halogenated analogs, favoring passive diffusion across membranes but risking solubility limitations.
- Steric Considerations : The 3,5-dimethylphenyl group () adds steric bulk, which may hinder interactions with deep hydrophobic pockets in enzymes compared to the linear butyl chain in the target compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
